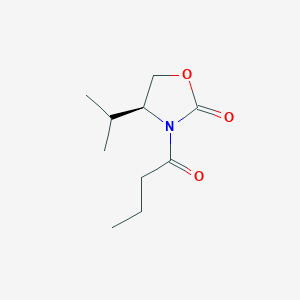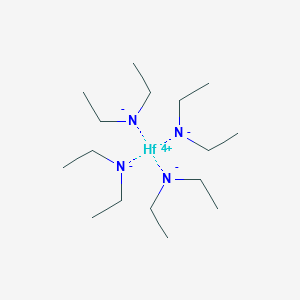![molecular formula C11H11N3O B025870 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 110911-77-8](/img/structure/B25870.png)
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several interesting properties that make it suitable for use in various fields of research.
Mechanism Of Action
The mechanism of action of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is not fully understood. However, it is believed that this compound acts as a potent inhibitor of certain enzymes that are involved in various biochemical pathways.
Biochemical And Physiological Effects
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile has been found to have several interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Additionally, this compound has been found to have potential applications in the treatment of various neurological disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in lab experiments include its potent inhibitory properties, its wide range of applications, and its potential for use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its toxicity and the potential for adverse side effects.
Future Directions
There are several future directions for the study of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. These include the further investigation of its mechanism of action, the development of new synthetic methods for this compound, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile involves the reaction of 2-ethoxy-3-formylpyrazolo[1,5-a]pyridine with methylamine and potassium cyanide. The reaction is carried out in the presence of a suitable solvent and catalysts.
Scientific Research Applications
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
properties
CAS RN |
110911-77-8 |
|---|---|
Product Name |
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile |
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11N3O/c1-3-15-11-9(7-12)10-6-4-5-8(2)14(10)13-11/h4-6H,3H2,1-2H3 |
InChI Key |
LYLCFDRELOUBFR-UHFFFAOYSA-N |
SMILES |
CCOC1=NN2C(=CC=CC2=C1C#N)C |
Canonical SMILES |
CCOC1=NN2C(=CC=CC2=C1C#N)C |
synonyms |
Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-ethoxy-7-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)



![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)







